Mazipredone Mazipredone Mazipredone is a corticosteroid hormone.
Brand Name: Vulcanchem
CAS No.: 13085-08-0
VCID: VC0534589
InChI: InChI=1S/C26H38N2O4/c1-24-8-6-18(29)14-17(24)4-5-19-20-7-9-26(32,25(20,2)15-21(30)23(19)24)22(31)16-28-12-10-27(3)11-13-28/h6,8,14,19-21,23,30,32H,4-5,7,9-13,15-16H2,1-3H3/t19-,20-,21-,23+,24-,25-,26-/m0/s1
SMILES: CC12CC(C3C(C1CCC2(C(=O)CN4CCN(CC4)C)O)CCC5=CC(=O)C=CC35C)O
Molecular Formula: C26H38N2O4
Molecular Weight: 442.6 g/mol

Mazipredone

CAS No.: 13085-08-0

Cat. No.: VC0534589

Molecular Formula: C26H38N2O4

Molecular Weight: 442.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Mazipredone - 13085-08-0

Specification

CAS No. 13085-08-0
Molecular Formula C26H38N2O4
Molecular Weight 442.6 g/mol
IUPAC Name (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-17-[2-(4-methylpiperazin-1-yl)acetyl]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C26H38N2O4/c1-24-8-6-18(29)14-17(24)4-5-19-20-7-9-26(32,25(20,2)15-21(30)23(19)24)22(31)16-28-12-10-27(3)11-13-28/h6,8,14,19-21,23,30,32H,4-5,7,9-13,15-16H2,1-3H3/t19-,20-,21-,23+,24-,25-,26-/m0/s1
Standard InChI Key CZBOZZDZNVIXFC-VRRJBYJJSA-N
Isomeric SMILES C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CN4CCN(CC4)C)O)CCC5=CC(=O)C=C[C@]35C)O
SMILES CC12CC(C3C(C1CCC2(C(=O)CN4CCN(CC4)C)O)CCC5=CC(=O)C=CC35C)O
Canonical SMILES CC12CC(C3C(C1CCC2(C(=O)CN4CCN(CC4)C)O)CCC5=CC(=O)C=CC35C)O
Appearance Solid powder

Introduction

Chemical and Structural Properties

Molecular Architecture

Mazipredone (C₂₆H₃₈N₂O₄) possesses a molecular weight of 442.59 g/mol and belongs to the family of 21-aminosteroids. Its structure integrates a cyclopentanophenanthrene core modified with a piperazinyl acetyl group at position 17, contributing to its distinct pharmacological behavior . The absolute stereochemistry, maintained through seven stereocenters, is critical for biological activity, as demonstrated by the compound’s optical activity and defined spatial arrangement .

Table 1: Key Chemical Properties of Mazipredone

PropertyValue
Molecular FormulaC₂₆H₃₈N₂O₄
Molecular Weight442.59 g/mol
Stereocenters7 (all defined)
LogP1.688
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Boiling Point614°C at 760 mmHg
Vapor Pressure1.22 × 10⁻¹⁷ mmHg at 25°C

The crystalline solid exhibits a density of 1.25 g/cm³ and refractive index of 1.615, with stability maintained under standard storage conditions (-20°C) . The SMILES notation CN1CCN(CC(=O)[C@@]2(O)CC[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@]5(C)[C@H]4[C@@H](O)C[C@]23C)CC1 and InChIKey CZBOZZDZNVIXFC-VRRJBYJJSA-N provide unambiguous structural identification .

Stability and Degradation

Mazipredone demonstrates pH-dependent stability, maintaining integrity in physiological conditions (pH 7.4) but undergoing degradation under strongly acidic (pH < 3) or alkaline (pH > 9) environments. Primary degradation pathways include:

  • Oxidation: Formation of 20-keto derivatives via electron transfer at the C21 position .

  • Hydrolysis: Cleavage of the 17β-acetyl group, yielding prednisolone-like metabolites .

  • Epimerization: Configuration changes at C20 under thermal stress, producing diastereomers with reduced activity .

Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months, supporting its formulation viability.

Synthesis and Manufacturing

Regioselective Mesylation Pathway

The industrial synthesis begins with prednisolone, employing a regioselective mesylation strategy:

  • Mesylation: Treatment with methanesulfonyl chloride selectively converts the C21 hydroxyl to a mesylate ester.

  • Nucleophilic Displacement: Reaction with 4-methylpiperazine replaces the mesylate group, introducing the characteristic tertiary amine moiety.

  • Salt Formation: Precipitation as the hydrochloride salt enhances aqueous solubility (1.2 mg/mL in saline) .

Critical Process Parameters:

  • Temperature control (-10°C to 0°C) during mesylation prevents polysubstitution.

  • Strict anhydrous conditions (H₂O < 0.1%) minimize hydrolysis byproducts.

Pharmacological Mechanisms

Glucocorticoid Receptor Interactions

Mazipredone binds the glucocorticoid receptor (GR) with 18 nM affinity, outperforming prednisolone (32 nM) in competitive assays. The binding induces:

  • Transactivation: Upregulation of anti-inflammatory genes (e.g., MKP-1, IκBα).

  • Transrepression: Inhibition of NF-κB and AP-1 transcription factors, suppressing cytokine production.

Tissue-Specific Effects

TissueEffectMechanism
MacrophagesReduced TNF-α, IL-6 secretionNF-κB pathway inhibition
T LymphocytesDecreased IL-2 receptor expressionSTAT5 phosphorylation blockade
HepatocytesIncreased gluconeogenesisPEPCK gene induction

The 17β-piperazinyl acetyl group confers 3-fold greater lung tissue retention compared to dexamethasone, suggesting potential inhaled applications.

Analytical Characterization

Spectroscopic Methods

  • UV-Vis: λmax at 242 nm (ε = 16,200 L·mol⁻¹·cm⁻¹) for quantitative analysis .

  • FT-IR: Characteristic bands at 1665 cm⁻¹ (C=O), 1240 cm⁻¹ (C-N), and 3400 cm⁻¹ (O-H) .

Chromatographic Techniques

HPLC Conditions:

  • Column: C18, 250 × 4.6 mm, 5 μm

  • Mobile Phase: Acetonitrile/0.1% phosphoric acid (55:45)

  • Flow Rate: 1.2 mL/min

  • Retention Time: 8.3 ± 0.2 min

LC-MS/MS methods achieve detection limits of 0.1 ng/mL in plasma, enabling pharmacokinetic studies.

ParameterMazipredonePrednisoloneDexamethasone
GR Binding (nM)18325.2
Plasma Half-life (h)2.82.13.5
Transactivation EC₅₀0.3 μM1.1 μM0.08 μM

The balanced transactivation/transrepression profile may mitigate adverse effects like hyperglycemia and osteoporosis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator